

Thermochemical Properties of Cyclobutanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclobutanone

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This technical guide provides a comprehensive overview of the core thermochemical properties of **cyclobutanone** ($(\text{CH}_2)_3\text{CO}$), a strained four-membered cyclic ketone. Understanding these properties is crucial for professionals in chemical synthesis, reaction design, and computational modeling, particularly in the fields of medicinal chemistry and materials science where strained ring systems can offer unique conformational constraints and reactivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of associated processes.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of **cyclobutanone**. Data has been compiled from various sources, with standard state conditions being 25 °C (298.15 K) and 100 kPa (1 bar) unless otherwise specified.

Table 1: Enthalpic and Entropic Properties of **Cyclobutanone**

Property	Value	Units	State
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-130.8	kJ/mol	Liquid
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-101. \pm 1.	kJ/mol	Gas
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	-2300.7 \pm 0.63	kJ/mol	Liquid
Molar Enthalpy of Vaporization ($\Delta_{vap} H$)	37.7	kJ/mol	at 322 K
Molar Enthalpy of Fusion ($\Delta_{fus} H$)	10.8	kJ/mol	at 220.5 K

Note: The standard enthalpy of formation of the liquid corresponds to the heat of combustion value of -2300.7 \pm 0.63 kJ/mol as calculated by NIST from data by Rocek and Radkowsky, 1973.[\[1\]](#)[\[2\]](#)

Table 2: Heat Capacity and Physical Properties of **Cyclobutanone**

Property	Value	Units
Molar Heat Capacity (C_p)	74.31	J/mol·K
Boiling Point	99.75 °C (372.90 K)	-
Melting Point	-50.9 °C (222.2 K)	-
Density	0.9547	g/cm ³
Molar Mass	70.091	g/mol

Experimental Protocols

The determination of the thermochemical properties of **cyclobutanone** relies on a combination of calorimetric and spectroscopic techniques. Below are detailed methodologies for key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **cyclobutanone** is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

- **Sample Preparation:** A precise mass of high-purity liquid **cyclobutanone** is encapsulated in a gelatin capsule or a platinum crucible. The mass of the sample is typically in the range of 0.5 to 1.0 grams.^[3] A known length of fuse wire (e.g., nickel-chromium or iron) is attached to the electrodes of the bomb head, with the wire in contact with the sample.^{[4][5]}
- **Bomb Assembly and Pressurization:** A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.^[6] The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, before being pressurized with pure oxygen to approximately 30 atm.^[5]
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL). The calorimeter is assembled with a stirrer and a high-precision thermometer.^[7]
- **Temperature Measurement and Ignition:** The water in the calorimeter is stirred to ensure a uniform temperature. The initial temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.^[6]
- **Data Acquisition:** The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. The final temperature is recorded after it has reached a maximum and begins to cool.^[6]
- **Corrections and Calculations:** The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of

the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[8] Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[9] From the corrected heat released at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

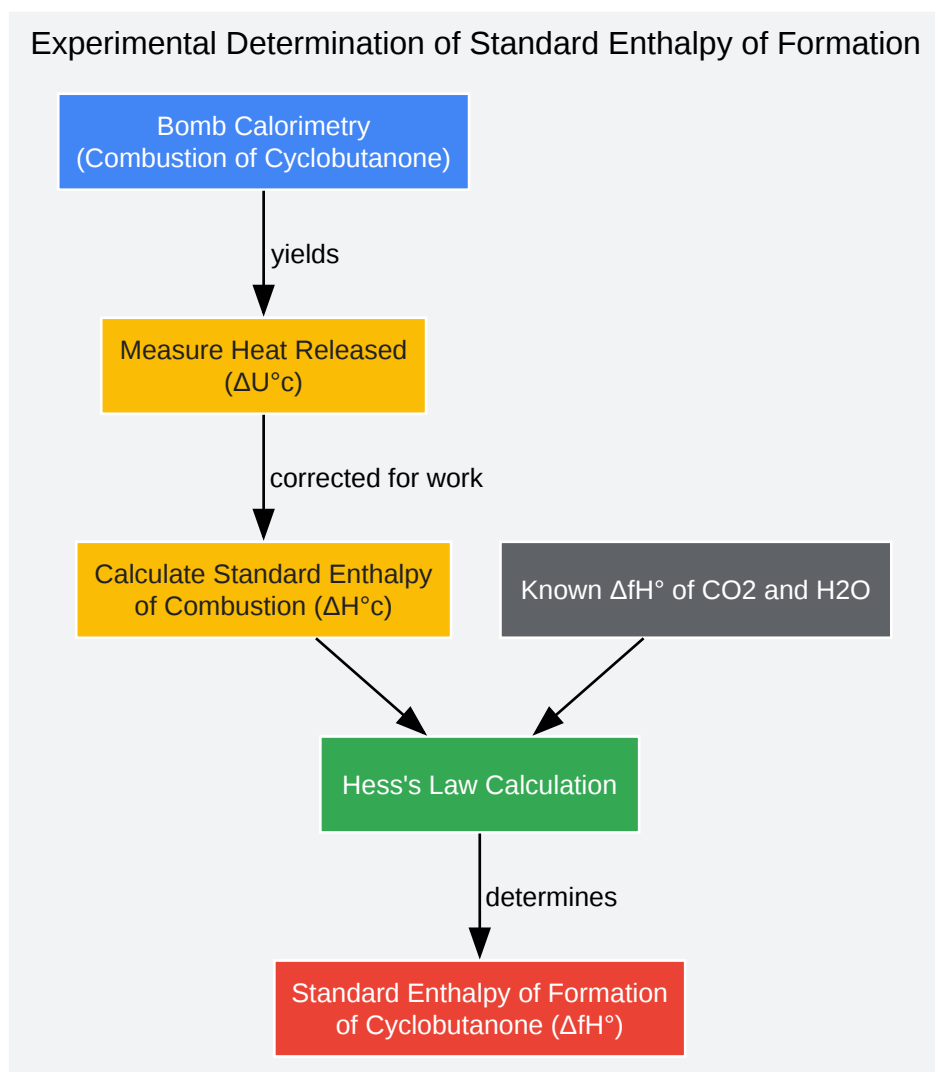
The enthalpy of vaporization can be determined by measuring the vapor pressure of **cyclobutanone** at different temperatures and applying the Clausius-Clapeyron equation.[10]

Methodology:

- **Apparatus Setup:** A sample of liquid **cyclobutanone** is placed in a flask connected to a pressure sensor and a temperature probe. The flask is immersed in a water bath to control the temperature.[11]
- **Vapor Pressure Measurement:** The system is allowed to reach thermal equilibrium at a specific temperature. The pressure inside the flask, which is the sum of the partial pressure of air and the vapor pressure of **cyclobutanone**, is recorded.[11]
- **Data Collection at Various Temperatures:** The temperature of the water bath is varied, and the total pressure is recorded at several different temperatures.
- **Calculation of Vapor Pressure:** To determine the vapor pressure of **cyclobutanone** at each temperature, the initial pressure of the air in the flask (before the introduction of the liquid) is subtracted from the total pressure measured.[11]
- **Data Analysis:** A graph of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is plotted. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. The enthalpy of vaporization (ΔH_{vap}) can then be calculated from the slope.[10]

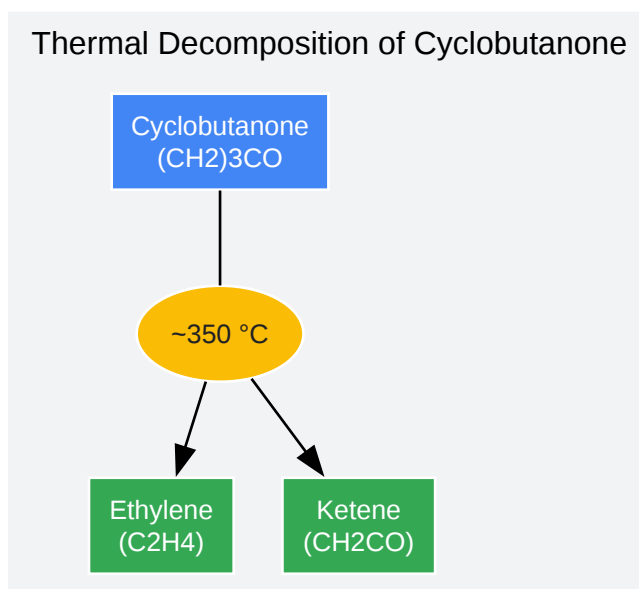
Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and chemical processes related to **cyclobutanone**.



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Fig. 1: Workflow for determining the standard enthalpy of formation.



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Fig. 2: Primary pathway for the thermal decomposition of **cyclobutanone**.^[1]

Synthesis and Reactivity

Cyclobutanone can be synthesized through various routes, including the reaction of diazomethane with ketene, the rearrangement of oxaspiropentane, and the oxidation of cyclobutanol.^[1] A common laboratory preparation involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.^[12]

The strained four-membered ring of **cyclobutanone** imparts significant ring strain, influencing its reactivity. Thermally, **cyclobutanone** undergoes a [2+2] cycloelimination at around 350 °C to yield ethylene and ketene.^[1] Photochemically, it can undergo decarbonylation to form cyclopropane and carbon monoxide, among other products.^{[13][14]} This reactivity makes **cyclobutanone** a versatile intermediate in organic synthesis.

Conclusion

The thermochemical properties of **cyclobutanone** are well-characterized, providing a solid foundation for its application in research and development. The significant ring strain, reflected in its enthalpy of formation, is a key driver of its chemical reactivity. The experimental methodologies outlined in this guide provide a basis for the validation and further exploration of

the properties of **cyclobutanone** and related strained cyclic ketones. The continued study of such molecules is expected to yield novel insights into chemical bonding, reaction mechanisms, and the design of new molecular entities with unique properties.

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